(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide is a synthetic organic compound that features a furan ring, a piperidine ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a palladium-catalyzed coupling reaction.
Attachment of the piperidine ring: The piperidine ring can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for biological receptors.
Medicine: As a potential drug candidate for various therapeutic areas.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(4-phenyl)acrylamide: Lacks the piperidine and sulfonyl groups.
(E)-3-(furan-2-yl)-N-(4-(methylsulfonyl)phenyl)acrylamide: Lacks the piperidine group.
(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)phenyl)acrylamide: Lacks the sulfonyl group.
Uniqueness
(E)-3-(furan-2-yl)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylamide is unique due to the presence of both the piperidine and sulfonyl groups, which can impart specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-10-12-21(13-11-15)26(23,24)18-7-4-16(5-8-18)20-19(22)9-6-17-3-2-14-25-17/h2-9,14-15H,10-13H2,1H3,(H,20,22)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBSLBLYSCZMN-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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